molecular formula C11H10N2O2 B6601964 methyl 7-aminoisoquinoline-5-carboxylate CAS No. 2091644-81-2

methyl 7-aminoisoquinoline-5-carboxylate

Cat. No. B6601964
CAS RN: 2091644-81-2
M. Wt: 202.21 g/mol
InChI Key: HCXJVXYBHQHCAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-aminoisoquinoline-5-carboxylate (MAIC) is an organic compound with a variety of applications in the laboratory, including synthesis, scientific research, and biochemical experimentation. MAIC is a versatile compound that has been used in laboratories for decades, and it has the potential to be used in a variety of new and exciting ways.

Scientific Research Applications

Methyl 7-aminoisoquinoline-5-carboxylate has been used in a variety of scientific research applications, including the synthesis of novel drugs, the study of enzyme inhibition, and the study of cell signaling pathways. This compound has also been used as an inhibitor of protein kinases, as well as an inhibitor of the enzyme phospholipase A2. Additionally, this compound has been used to study the effects of drugs on cancer cells, as well as to study the effects of antibiotics on bacterial growth.

Mechanism of Action

The mechanism of action of methyl 7-aminoisoquinoline-5-carboxylate is not yet fully understood. However, it is believed that this compound binds to the active site of an enzyme, blocking its activity. This binding is thought to be reversible, and the compound can be released from the enzyme by the action of another molecule or by the action of heat.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of several enzymes, including phospholipase A2, protein kinase C, and cyclooxygenase-2. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects in animal models.

Advantages and Limitations for Lab Experiments

Methyl 7-aminoisoquinoline-5-carboxylate has a number of advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous media. Additionally, this compound can be used in a variety of experiments, including synthesis, enzyme inhibition studies, and cell signaling studies. However, this compound has a number of limitations as well, including its potential to be toxic in high concentrations and its potential to cause adverse reactions in some organisms.

Future Directions

The potential future directions for methyl 7-aminoisoquinoline-5-carboxylate are numerous. This compound could be used in the development of novel drugs or in the study of drug-target interactions. Additionally, this compound could be used to study the effects of various compounds on cancer cells or to study the effects of antibiotics on bacterial growth. This compound could also be used to study the effects of environmental pollutants on organisms, or to study the effects of various compounds on the immune system. Finally, this compound could be used to study the effects of various compounds on the regulation of gene expression.

Synthesis Methods

Methyl 7-aminoisoquinoline-5-carboxylate can be synthesized from a variety of starting materials, including 2-amino-5-methylbenzoic acid, ethyl bromoacetate, and sodium hydroxide. The synthesis process involves a series of steps, including the formation of an ester, the addition of a base, and the hydrolysis of the product. The reaction typically takes place in aqueous media at a temperature of around 100°C.

properties

IUPAC Name

methyl 7-aminoisoquinoline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-11(14)10-5-8(12)4-7-6-13-3-2-9(7)10/h2-6H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXJVXYBHQHCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1C=CN=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.